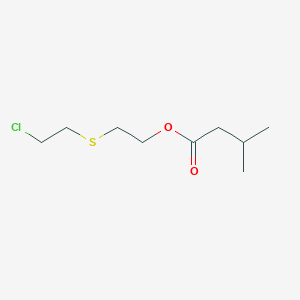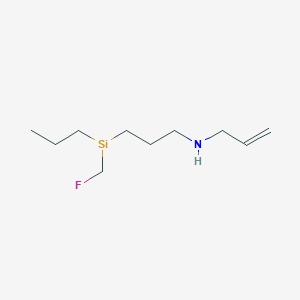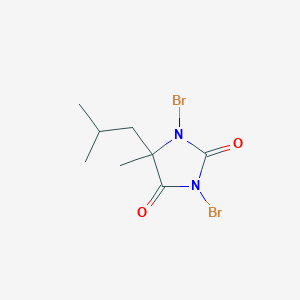![molecular formula C7H10O B14371769 3-[(Prop-2-en-1-yl)oxy]but-1-yne CAS No. 93740-57-9](/img/structure/B14371769.png)
3-[(Prop-2-en-1-yl)oxy]but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-en-1-yl)oxy]but-1-yne is an organic compound with the chemical formula C7H10O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which combines both an alkyne and an allyl ether moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbirol Method: This method involves the reaction of propargyl alcohol with allyl magnesium bromide to form propargyl ether through a dehydration reaction catalyzed by acid.
Alkali Catalysis: In this method, alcohol reacts with halogenated alkyne under alkaline conditions to generate propargyl ether.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Substitution: Various substituted ethers or alcohols can be formed.
Scientific Research Applications
3-[(Prop-2-en-1-yl)oxy]but-1-yne has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)oxy]but-1-yne involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an allyl ether group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but contains a trimethylsilyl group instead of an allyl group.
But-3-yn-1-ylbenzene: Contains a phenyl group instead of an allyl ether group.
Uniqueness
3-[(Prop-2-en-1-yl)oxy]but-1-yne is unique due to its combination of an alkyne and an allyl ether moiety, which provides it with distinct reactivity and versatility in organic synthesis compared to other similar compounds.
Properties
CAS No. |
93740-57-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-prop-2-enoxybut-1-yne |
InChI |
InChI=1S/C7H10O/c1-4-6-8-7(3)5-2/h2,4,7H,1,6H2,3H3 |
InChI Key |
ZMCSHBLZFPWQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)


![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)


![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)


![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
